molecular formula C7H15NOS B14643478 N-Cyclohexylmethanesulfinamide CAS No. 55552-84-6

N-Cyclohexylmethanesulfinamide

Cat. No.: B14643478
CAS No.: 55552-84-6
M. Wt: 161.27 g/mol
InChI Key: JVBNDCPUYDGAJC-UHFFFAOYSA-N
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Description

N-Cyclohexylmethanesulfonamide (hypothetical structure based on evidence analogs) is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH-) linked to a cyclohexyl moiety. These compounds are synthesized via nucleophilic substitution between cyclohexylamine and sulfonyl chlorides under controlled pH conditions . Sulfonamides are renowned for their biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, making them valuable in pharmaceutical and agrochemical research .

Properties

CAS No.

55552-84-6

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-cyclohexylmethanesulfinamide

InChI

InChI=1S/C7H15NOS/c1-10(9)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3

InChI Key

JVBNDCPUYDGAJC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexylmethanesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of electrosynthesis techniques. These methods are considered greener and more sustainable, as they minimize the use of hazardous reagents and reduce the overall environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylmethanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cyclohexylmethanesulfinamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-Cyclohexylmethanesulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its sulfur-nitrogen bond plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexyl Sulfonamides

Compound Substituent(s) Dihedral Angles (°) Bond Lengths (Å, S–N/C) Cyclohexyl Conformation Reference
N-Cyclohexylmethanesulfonamide* –CH₃ (methanesulfonamide) Not reported Chair (hypothesized)
N-Cyclohexylbenzenesulfonamide –C₆H₅ (benzenesulfonamide) 40.29, 37.91† S–N: 1.586, S–C: 1.747 Chair
N-Cyclohexyl-4-methoxybenzenesulfonamide –C₆H₄-OCH₃ Not reported S–O: 1.424–1.436 Chair
N-Cycloheptylethanesulfonamide –C₂H₅ (ethanesulfonamide) Not reported Not reported

*Hypothetical structure inferred from analogs.
†Dihedral angles between phenyl and cyclohexyl rings in two independent molecules .

Key Observations :

  • Stereoelectronic Effects: Bulky substituents (e.g., benzene rings) induce significant dihedral angles (~37–40°), affecting molecular packing and crystallinity .
  • Sulfur Coordination : Sulfur adopts a distorted tetrahedral geometry, with bond lengths (S–N: ~1.586 Å, S–O: ~1.42–1.44 Å) consistent across derivatives .

Key Observations :

  • pH Sensitivity : Reactions require precise pH control (8–10) to optimize nucleophilic attack by cyclohexylamine on sulfonyl chlorides .
  • Functional Group Tolerance : Ethyl and methoxy substituents are compatible with standard sulfonylation protocols .

Key Observations :

  • Substituent Impact : Aromatic rings (e.g., benzene) enhance binding to CNS targets, while alkyl chains (e.g., ethyl) may reduce bioavailability due to hydrophobicity .

Physical and Chemical Properties

Table 4: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
N-Cyclohexylbenzenesulfonamide 239.33 Not reported Low in water
N-Cyclohexyl-4-methoxybenzenesulfonamide 273.36 Not reported Moderate in MeOH
N-(4-oxocyclohexyl)methanesulfonamide 207.27* Not reported High polarity

*Calculated from molecular formula.

Key Observations :

  • Solubility Trends : Methoxy and oxo-substituted derivatives exhibit higher polarity and improved solubility in polar solvents compared to purely aliphatic analogs .

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